molecular formula C48H69N13O11S2 B1230366 デスモプレシン CAS No. 64158-84-5

デスモプレシン

カタログ番号 B1230366
CAS番号: 64158-84-5
分子量: 1068.3 g/mol
InChIキー: CKIJDBDQGBFBFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Dpvdavp analogs involves a combination of solid-phase synthesis and solution-phase coupling strategies. For instance, one potent and selective inhibitor of the vasopressor response to arginine-vasopressin, identified as [1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid),4-valine,-8-D-arginine]vasopressin, was synthesized using a method combining solid-phase synthesis with an [8 + 1] coupling in solution, highlighting the complexity and specificity required in the synthesis of such molecules (Lowbridge, Manning, Haldar, & Sawyer, 1978).

Molecular Structure Analysis

The molecular structure of Dpvdavp analogs typically features modifications intended to enhance specificity and potency toward vasopressor and oxytocic responses. These modifications often include the substitution of amino acids in the peptide chain, aiming to alter the molecule's interaction with vasopressin receptors. For example, the structural analysis and synthesis approaches enable the design of molecules with negligible antidiuretic activity but potent and specific vasopressor antagonistic properties (Lowbridge, Manning, Haldar, & Sawyer, 1978).

Chemical Reactions and Properties

The chemical properties of Dpvdavp analogs are tailored through the synthesis process to achieve the desired biological activity. This involves selective reactions that introduce specific functional groups or modify the peptide backbone to enhance the molecule's interaction with its biological targets. The selective inhibition of vasopressor responses by these analogs, without affecting other physiological processes, exemplifies the targeted chemical modifications these molecules undergo (Lowbridge, Manning, Haldar, & Sawyer, 1978).

科学的研究の応用

出血性疾患の治療

デスモプレシンは、出血性疾患の治療に広く使用されています。フォン・ウィルブランド病や軽度の血友病Aなどの病状の患者において有効であることが示されています。dDAVPは、血管内皮細胞からのフォン・ウィルブランド因子と第VIII因子の放出を促進することで作用し、これらは血液凝固に不可欠です。 この応用は、出血エピソードの軽減と手術中の止血管理において重要です .

尿崩症の管理

中枢性尿崩症の管理において、dDAVPは天然の抗利尿ホルモンの合成類似体として作用します。腎臓のV2受容体に結合し、尿量を減らし、この病状の症状を制御するのに役立ちます。 多尿と多飲を制御する有効性により、尿崩症の治療における礎となっています .

夜尿症の予防

dDAVPは、子供における夜尿症(おねしょ)の治療にも使用されます。夜間に尿を濃縮することで作用し、産生される尿量を減らします。 この応用は、影響を受けた子供とその家族の生活の質を大幅に向上させます .

低ナトリウム血症の補正

重症の症状性低ナトリウム血症の場合、dDAVPを予防的にまたは反応的に投与して、ナトリウムレベルの急速な過剰補正を予防することができます。これは、浸透圧性脱髄症候群につながる可能性があります。 低ナトリウム血症の治療中に血清ナトリウムの増加速度を制御し、患者の安全を確保するために使用されます .

一酸化窒素産生の強化

研究によると、dDAVPはヒト肺微小血管内皮細胞における一酸化窒素の産生を刺激することができます。一酸化窒素は血管恒常性に重要な役割を果たし、抗炎症作用があるため、この効果は有益です。 この応用の影響は、内皮機能不全を含む病状にまで及ぶ可能性があります .

心血管研究

dDAVPは一酸化窒素産生に影響を与えることができるため、心血管研究における潜在的なツールとしても位置付けられています。 内皮細胞への影響を調べ、血管疾患の理解と新しい治療戦略の開発に役立てることができます .

内分泌調節の調査

バソプレシンの類似体として、dDAVPは水分のバランスと血管収縮の内分泌調節を研究するために研究で使用されています。 バソプレシンとその受容体の生理学的および病理学的役割を理解するのに役立ちます .

受容体機能の探求

dDAVPのバソプレシン受容体、特にV2Rとの相互作用は、薬理学的研究において興味深いものです。 受容体活性化とシグナル伝達のメカニズムの探求に役立ちます。これは、受容体を標的とした薬剤の開発にとって重要です .

作用機序

Target of Action

Desmopressin, also known as Dpvdavp, is a synthetic analogue of the natural hormone 8-arginine vasopressin (ADH) which plays a crucial role in the control of the water content in the body . The primary targets of Dpvdavp are the V1, V2, and V3 receptors, which are located on the cells of the distal part of the nephron and the collecting tubules in the kidney .

Mode of Action

Dpvdavp interacts with its targets, the V1, V2, and V3 receptors, through differing signal cascade systems . It displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Biochemical Pathways

Dpvdavp affects the water reabsorption process in the kidneys. It acts on the basolateral membrane of the collecting duct in the kidneys, leading to the insertion of aquaporin (AQP-2) water channels into the apical membrane, which increases water reabsorption . In addition, Dpvdavp has been shown to downregulate the AQP3-mediated glycerol transport via the V1aR pathway in human colon HCT8 cells .

Pharmacokinetics

The pharmacokinetics of Dpvdavp vary depending on the route of administration. It is mainly excreted in the urine . The bioavailability of Dpvdavp is variable, with a range of 0.08–0.16% when administered orally . The elimination half-life of Dpvdavp is between 1.5 and 2.5 hours .

Result of Action

The primary result of Dpvdavp’s action is the reduction of renal excretion of water, which is beneficial in conditions such as central diabetes insipidus and nocturia . It also has been employed clinically for the treatment of mild classical hemophilia and von Willebrand’s disease for minor surgeries .

Action Environment

The action of Dpvdavp can be influenced by various environmental factors. For instance, the presence of certain biochemical abnormalities, obstructive uropathy, or the use of certain medications, particularly lithium, can lead to secondary forms of nephrogenic diabetes insipidus, a condition that Dpvdavp is used to treat . Furthermore, the efficacy of Dpvdavp can be affected by the patient’s hydration status and kidney function .

特性

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIJDBDQGBFBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1068.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64158-84-5
Record name Argipressin, deaminopenicillamine(1)-val(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [deamino-Pen1, Val4, D-Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dpvdavp
Reactant of Route 2
Dpvdavp
Reactant of Route 3
Dpvdavp
Reactant of Route 4
Dpvdavp
Reactant of Route 5
Dpvdavp
Reactant of Route 6
Dpvdavp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。